(4-Fluoroanilino)urea

Description

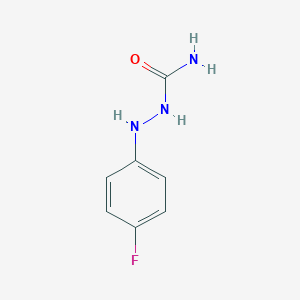

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoroanilino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICCMRNYTVYJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396464 | |

| Record name | (4-fluoroanilino)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16901-37-4 | |

| Record name | (4-fluoroanilino)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluoroanilino)urea chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-Fluoroanilino)urea

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and applications of this compound, also known as 1-(4-fluorophenyl)urea. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and logical workflows to facilitate its use in research and development.

Core Chemical and Physical Properties

This compound is a versatile organofluorine compound widely utilized as a building block in medicinal chemistry and agrochemical development.[1][2] The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, stability, and biological activity, making it a valuable intermediate in the synthesis of bioactive molecules.[1][2][3]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 659-30-3 | [1] |

| Molecular Formula | C₇H₇FN₂O | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| IUPAC Name | (4-fluorophenyl)urea | [4] |

| Appearance | White to almost white powder or crystal | [1][5] |

| Melting Point | 178 - 182 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like DMSO, methanol, and ethanol. | [5][6] |

| pKa | 13.98 ± 0.70 (Predicted) | [5] |

| PubChem CID | 12612 | [1] |

| SMILES | NC(=O)NC1=CC=C(F)C=C1 | [4] |

Experimental Protocols

The synthesis of urea derivatives is a cornerstone of medicinal chemistry. Below is a detailed methodology for the synthesis of unsymmetrical ureas, a class of compounds to which this compound derivatives belong, utilizing a modern, metal-free approach.

Synthesis of Unsymmetrical Ureas via Hypervalent Iodine Mediation

This protocol describes a novel approach for synthesizing unsymmetrical ureas by coupling amides and amines using a hypervalent iodine reagent, PhI(OAc)₂, as a mediator. This method avoids the need for metal catalysts and high temperatures.[7]

Materials:

-

Starting Amide (e.g., a primary amide)

-

Amine (e.g., 4-fluoroaniline, to create a derivative)

-

Phenyliodine Diacetate (PhI(OAc)₂)

-

Potassium Phosphate (K₃PO₄)

-

1,2-Dichloroethane (1,2-DCE)

-

Petroleum Ether

-

Acetone

-

Standard laboratory glassware and magnetic stirrer

-

Column chromatography setup (Silica gel)

Procedure:

-

To a reaction vial, add the starting amide (1.0 equivalent), the desired amine (2.0 equivalents), PhI(OAc)₂ (2.0 equivalents), and K₃PO₄ (2.0 equivalents).[7]

-

Add 1,2-DCE as the solvent (e.g., 2 mL for a ~0.37 mmol scale reaction).[7]

-

Seal the vial and place it in a preheated oil bath at 80 °C.[7]

-

Stir the reaction mixture for 18 hours.[7]

-

After cooling to room temperature, concentrate the reaction mixture to remove the solvent.

-

Purify the crude product using column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and acetone (e.g., 85/15 v/v).[7]

-

Collect the fractions containing the desired unsymmetrical urea product and concentrate them to yield the final compound.

This method offers a practical route for creating a diverse library of urea derivatives for screening and development.[7]

Visualizations: Workflows and Logical Pathways

The following diagrams, created using Graphviz, illustrate key processes related to the synthesis and application of this compound.

Caption: Experimental workflow for the synthesis of unsymmetrical ureas.

Caption: Logical pathway for this compound in drug discovery.

Applications in Research and Development

The unique chemical properties imparted by the fluorine atom make this compound and its derivatives valuable in several fields.

-

Pharmaceutical Development: This compound is a key intermediate in synthesizing pharmaceuticals, especially anti-cancer and anti-inflammatory agents.[1][2] The urea moiety is crucial for forming stable hydrogen bonds with protein targets, which is essential for biological activity and selectivity.[8] Derivatives have shown promise in inhibiting enzymes and modulating biological pathways.[1][9]

-

Agrochemical Chemistry: It is used in formulating herbicides and pesticides. The fluorine atom enhances the stability and efficacy of these agrochemicals, providing effective weed control.[1][2]

-

Material Science: this compound is incorporated into polymers and resins to improve thermal stability and mechanical strength in composite materials.[1]

-

Biochemical Research: Researchers use this compound in studies involving enzyme inhibition and receptor binding to better understand various biological processes and disease mechanisms.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. (4-Fluorophenyl)urea 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 4-FLUOROPHENYLUREA CAS#: 659-30-3 [m.chemicalbook.com]

- 6. Buy 1-(2-Bromo-4-fluoroanilino)-3-(3,3,3-trifluoropropoxy)urea [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (4-Fluoroanilino)urea and Its Derivatives

DISCLAIMER: The user's request for "(4-Fluoroanilino)urea" does not correspond to a standard chemical nomenclature. This guide focuses on the most plausible interpretation, 1-(4-fluorophenyl)urea , a key chemical intermediate in the development of various therapeutic agents.

Chemical Identifier:

-

CAS Number: 659-30-3

-

Molecular Formula: C₇H₇FN₂O

-

Synonyms: (4-Fluorophenyl)urea, N-(4-fluorophenyl)urea

Structure:

F | / \ | | // \ C---C / \ C C \ // C---C \ / NH | C=O / \ NH₂

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-fluorophenyl)urea.

| Property | Value | Reference |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 178 - 182 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis and Experimental Protocols

1-(4-fluorophenyl)urea is a crucial building block in the synthesis of more complex, biologically active molecules.[1] A general and widely applicable method for the synthesis of aryl ureas involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)urea

This protocol is a generalized procedure based on common methods for synthesizing aryl ureas.

Materials:

-

4-fluoroaniline

-

Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)

-

Hydrochloric acid (HCl) or Acetic acid

-

Water

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Dissolve 4-fluoroaniline in a suitable solvent mixture, such as aqueous ethanol.

-

Add a solution of potassium cyanate or sodium cyanate in water to the 4-fluoroaniline solution.

-

Acidify the reaction mixture with an acid like hydrochloric acid or acetic acid. This will generate isocyanic acid (HNCO) in situ, which then reacts with the 4-fluoroaniline.

-

Stir the reaction mixture at room temperature for several hours or heat gently to drive the reaction to completion.

-

The product, 1-(4-fluorophenyl)urea, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-fluorophenyl)urea.

-

Dry the purified product under vacuum.

Characterization: The final product can be characterized using standard analytical techniques such as:

-

¹H NMR Spectroscopy: To confirm the presence and arrangement of protons in the molecule.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Applications

1-(4-fluorophenyl)urea serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities.[1]

3.1. Anticancer Activity

Derivatives of 1-(4-fluorophenyl)urea have shown significant potential as anticancer agents, particularly in the context of breast cancer.[2] These compounds have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[2]

Quantitative Data on Anticancer Activity of a 1-(4-fluorophenyl)urea Derivative

The following data is for a derivative of 1-(4-fluorophenyl)urea and is presented as an example of the potential of this chemical class.

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| MCF-7 | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative | 7.61 ± 0.99 | [2] |

| MDA-MB-231 | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative | 3.61 ± 0.97 | [2] |

| PC-3 | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative | 10.99 ± 0.98 | [2] |

3.2. Anti-inflammatory Activity

The urea scaffold is also explored for its anti-inflammatory properties. While specific data for 1-(4-fluorophenyl)urea is limited, related urea compounds have been investigated for their ability to modulate inflammatory pathways. For instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to suppress inflammation in animal models.[3]

Signaling Pathways and Mechanisms of Action

4.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a hallmark of many cancers.[4] Derivatives of 1-(4-fluorophenyl)urea have been identified as inhibitors of this pathway.[2]

Caption: PI3K/Akt/mTOR pathway and inhibition by urea derivatives.

4.2. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[6][7] Its inappropriate activation in adults is linked to the development and progression of several cancers.[7] Urea-based compounds have been designed to inhibit this pathway.[2]

Caption: Hedgehog signaling pathway and its inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds like 1-(4-fluorophenyl)urea derivatives for their anticancer activity.

Caption: Workflow for in vitro anticancer drug screening.

References

- 1. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity and toxicity... | F1000Research [f1000research.com]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hedgehog Signaling Pathway Emerges as a Pathogenic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of N-(4-fluorophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(4-fluorophenyl)urea, a compound of interest in pharmaceutical and chemical research. This document presents key analytical data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow, serving as a vital resource for researchers in the field.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for N-(4-fluorophenyl)urea, providing a quantitative basis for its identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3434 | N-H Stretch |

| 3224 | N-H Stretch |

| 1652 | C=O Stretch (Amide I) |

| 1599 | N-H Bend (Amide II) / C=C Aromatic Stretch |

| 1557 | N-H Bend (Amide II) / C=C Aromatic Stretch |

| 1511 | C=C Aromatic Stretch |

| 1411 | C-N Stretch |

| 1215 | C-F Stretch |

| 828 | C-H Aromatic Bend (out-of-plane) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.61 | Singlet | 1H | Ar-NH- |

| 7.41 | Triplet | 2H | Ar-H (ortho to F) |

| 7.10 | Triplet | 2H | Ar-H (meta to F) |

| 6.01 | Singlet | 2H | -NH₂ |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 158.0 (d, J = 238.5 Hz) | C-F |

| 155.4 | C=O |

| 136.5 | Ar-C (para to F) |

| 120.0 (d, J = 7.5 Hz) | Ar-CH (meta to F) |

| 115.1 (d, J = 22.5 Hz) | Ar-CH (ortho to F) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 10 | [M-NH₃]⁺ |

| 111 | 25 | [FC₆H₄N]⁺ |

| 95 | 55 | [FC₆H₄]⁺ |

| 75 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of solid N-(4-fluorophenyl)urea is placed directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Solution

-

Sample Preparation: Approximately 5-10 mg of N-(4-fluorophenyl)urea is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The solid N-(4-fluorophenyl)urea sample is introduced into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as N-(4-fluorophenyl)urea.

Caption: Spectroscopic analysis workflow for N-(4-fluorophenyl)urea.

(4-Fluoroanilino)urea: A Technical Guide on Potential Mechanisms of Action

Disclaimer: The specific mechanism of action for (4-Fluoroanilino)urea is not extensively documented in publicly available scientific literature. This guide, therefore, explores the potential mechanisms of action based on the established biological activities of structurally related N-aryl urea compounds. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the pharmacological profile of this compound.

Potential Anticancer Mechanisms of Action

N-aryl urea scaffolds are prominent in a number of approved and experimental anticancer agents.[1] The primary proposed mechanism for their antitumor activity is the inhibition of protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Many N,N'-diarylureas function as potent inhibitors of various protein kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases.[2][3][4] The urea moiety is crucial for this activity, as it can form key hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase domain, thereby blocking the downstream signaling pathways that promote tumor growth and angiogenesis.[1][3] For instance, the widely used anticancer drug Sorafenib, a diarylurea, targets the RAF/MEK/ERK pathway.[2]

Given its structure, this compound could potentially act as a kinase inhibitor. The fluorine atom, being highly electronegative, may enhance the binding affinity to the target kinase.

Signaling Pathway: Kinase Inhibition by an N-Aryl Urea Compound

Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway by this compound.

Induction of Apoptosis

Some bis-aryl urea compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms other than kinase inhibition. For example, the compound N69B, a bis-aryl urea, was found to increase the levels of cathepsin D, a lysosomal protease, which in turn triggers the apoptotic cascade.[1][2] This suggests that this compound could potentially induce apoptosis through similar or alternative pathways.

Quantitative Data for N-Aryl Urea Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several N-aryl urea derivatives against various cancer cell lines, demonstrating their antiproliferative activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(4-chlorophenyl)-3-{4-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 | 2.39 ± 0.10 | [5] |

| 1-(4-chlorophenyl)-3-{4-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | HCT-116 | 3.90 ± 0.33 | [5] |

| (E)-styryl p-bromophenyl urea (23) | HT-29 | 0.4 ± 0.1 | [6] |

| (E)-styryl p-bromophenyl urea (23) | MCF-7 | 0.5 ± 0.1 | [6] |

| Pyridine-urea derivative 8e | MCF-7 | 0.22 | [7] |

| 16-([3-chloro-5-(trifluoromethyl)-phenyl]carbamoylamino)hexadecanoic acid analogue (7c) | MDA-MB-231 | 4.8 ± 0.8 | [8] |

| Proflavine urea derivative 11c | HCT-116 | 0.23 | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Mechanisms of Action

Several studies have reported the antimicrobial activity of urea derivatives against a range of bacterial and fungal pathogens.[10]

Proposed Antimicrobial Mechanisms

The exact antimicrobial mechanism of action for most urea derivatives is not fully elucidated. However, some proposed mechanisms include:

-

Membrane Disruption: Aryl urea compounds may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]

-

Enzyme Inhibition: These compounds could inhibit essential bacterial enzymes, such as DNA gyrase, which is a target for some pyridine-3-carboxamide-6-yl ureas.[12]

The presence of a 4-fluorophenyl group in this compound may contribute to its potential antimicrobial properties, as halogenated compounds often exhibit enhanced biological activity.

Workflow: Antimicrobial Susceptibility Testing

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity of Urea Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for some urea derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aryl urea derivative 25 | S. epidermidis (MIC90) | 3.125 | [11] |

| Phenyl-substituted urea derivative 7b | K. pneumoniae 16 | 32 | |

| Phenyl-substituted urea derivative 11b | K. pneumoniae 16 | 64 | |

| Urea-containing peptide DY-01 | P. aeruginosa | 2.5 (µM) | [13] |

| Urea-containing peptide DY-01 | S. aureus (MRSA) | 2.5 (µM) | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]

-

Prepare Compound Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as a Urease Inhibitor

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[16] Inhibition of urease is a therapeutic target for diseases caused by urease-producing bacteria, such as Helicobacter pylori, and is also important in agriculture to prevent the loss of urea-based fertilizers.[16][17] Urea derivatives are a well-known class of urease inhibitors.[17][18]

Mechanism of Urease Inhibition

Urease contains a bi-nickel center in its active site, which is essential for its catalytic activity. Urea derivatives can inhibit urease through several mechanisms:

-

Competitive Inhibition: The inhibitor competes with the substrate (urea) for binding to the active site.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that inactivates the enzyme.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[18]

Many urea-based inhibitors are thought to interact with the nickel ions in the active site, disrupting the catalytic mechanism.[19]

Mechanism: Urease Inhibition by a Urea Derivative

Caption: Competitive inhibition of urease by a urea derivative.

Quantitative Data for Urease Inhibition by Urea Derivatives

The following table shows the IC50 values for several urea and thiourea derivatives as urease inhibitors.

| Compound | Urease Source | IC50 (µM) | Reference |

| Thiourea (standard) | Jack bean | 21.86 | [20] |

| Barbiturate derivative 3a | Jack bean | 0.69 | [20] |

| N,N'-disubstituted thiourea 1 | Jack bean | 8.4 - 20.3 | [21] |

| 1,3,4-oxadiazole-2-thione derivative 21 | Jack bean | 26.6 | [22] |

| Quinazolinone derivative 3a | Jack bean | 1.86 (µg/mL) | [22] |

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This protocol is used to determine the activity of urease by measuring the amount of ammonia produced.[23][24]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.0), a known concentration of urease enzyme, and varying concentrations of this compound.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add a solution of urea to each well to start the reaction.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

-

Ammonia Detection (Berthelot Reagent): Stop the reaction and measure the ammonia produced by adding phenol-hypochlorite reagent (Berthelot's reagent). This will produce a colored indophenol complex.

-

Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 625-670 nm.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

While the precise molecular targets and mechanisms of action of this compound remain to be elucidated, the extensive research on related N-aryl urea compounds provides a strong foundation for postulating its potential biological activities. The available evidence suggests that this compound is a promising candidate for investigation as an anticancer agent, potentially acting as a kinase inhibitor; as an antimicrobial agent; and as a urease inhibitor. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of its pharmacological profile. Further in-depth studies are essential to validate these potential mechanisms and to determine the specific molecular interactions of this compound, which will be crucial for any future therapeutic development.oroanilino)urea, which will be crucial for any future therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdb.apec.org [pdb.apec.org]

- 15. mdpi.com [mdpi.com]

- 16. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 18. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 24. resources.bio-techne.com [resources.bio-techne.com]

The Cornerstone of Modern Chemistry: A Technical History of Substituted Ureas in Agrochemicals and Pharmaceuticals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

From Friedrich Wöhler's historic 1828 synthesis that shattered the theory of vitalism, urea and its derivatives have become foundational scaffolds in organic chemistry. This technical guide traces the discovery and evolution of substituted ureas, charting their parallel development into two major classes of bioactive compounds: phenylurea herbicides and biaryl urea kinase inhibitors. We delve into the key scientific milestones, from the post-war agricultural boom that saw the rise of potent photosystem II inhibitors like Diuron, to the modern era of targeted cancer therapy exemplified by multikinase inhibitors such as Sorafenib. This document provides detailed experimental protocols for the synthesis of seminal compounds, presents quantitative structure-activity relationship (SAR) data in comparative tables, and visualizes the complex biological pathways and experimental workflows central to the field, offering a comprehensive resource for professionals in chemical research and drug development.

The Genesis of a Scaffold: Wöhler's Synthesis and the Dawn of Organic Chemistry

The history of substituted ureas begins with the synthesis of urea itself. In 1828, German chemist Friedrich Wöhler, in an attempt to prepare ammonium cyanate, unintentionally synthesized urea by heating silver cyanate with ammonium chloride. This landmark experiment was the first time an organic compound was created from inorganic starting materials, fundamentally disproving the long-held theory of vitalism, which posited that organic compounds could only be produced by living organisms. Wöhler's discovery laid the groundwork for the field of organic chemistry and opened the door to the limitless possibilities of synthetic molecules, including the vast family of substituted ureas.

A Parallel Trajectory: Development in Agriculture and Medicine

Following Wöhler's discovery, the urea scaffold was explored in various contexts. It wasn't until the mid-20th century that its derivatives began to show profound and commercially significant biological activity, branching into two major, parallel development paths: agriculture and medicine.

Substituted Ureas as Herbicides: Revolutionizing Weed Control

The era of substituted urea herbicides began shortly after World War II, a period of rapid innovation in agricultural chemistry. Researchers discovered that N-phenyl substituted ureas exhibited potent herbicidal properties.

Discovery and Key Compounds: The herbicidal activity of 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron, CMU) was first reported in 1951 by Bucha and Todd. This discovery spurred extensive research, primarily by chemists at E. I. du Pont de Nemours and Company, leading to the commercialization of a range of highly effective phenylurea herbicides. These compounds, including Diuron , Linuron , and Fenuron , transformed agricultural practices by providing selective control of broadleaf and grassy weeds in major crops.

Mechanism of Action: Phenylurea herbicides act by inhibiting photosynthesis. They specifically target the D1 quinone-binding protein in the Photosystem II (PSII) complex within the chloroplasts of plant cells. By binding to this protein, they block the electron transport chain, halting the production of ATP and NADPH, the energy carriers essential for carbon fixation. This disruption of energy production leads to rapid chlorosis (yellowing) and eventual plant death.

Substituted Ureas as Pharmaceuticals: From Tropical Diseases to Oncology

The medicinal applications of substituted ureas emerged earlier but saw a dramatic expansion in the late 20th and early 21st centuries with the advent of targeted therapies.

Early Discoveries: Suramin One of the first significant medicinal urea derivatives was Suramin . Developed at Bayer by Oskar Dressel, Richard Kothe, and Bernhard Heymann in 1916, Suramin was a colorless derivative of trypan dyes.[1] It proved to be a breakthrough treatment for African sleeping sickness (trypanosomiasis).[1] The complex, symmetrical structure of Suramin, featuring a central urea core linking large polysulfonated naphthyl groups, was kept a trade secret by Bayer until it was elucidated by Ernest Fourneau at the Pasteur Institute in 1924.[2]

The Modern Era: Kinase Inhibitors The most significant modern application of substituted ureas in medicine is in the field of oncology, specifically as protein kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

The discovery of Sorafenib (Nexavar) by Bayer and Onyx Pharmaceuticals in the 1990s marked a milestone.[3] Sorafenib is an oral multi-kinase inhibitor featuring a biaryl urea structure. It was found to inhibit several key kinases involved in tumor progression, including Raf family kinases (C-Raf, B-Raf) and vascular endothelial growth factor receptors (VEGFRs).[4] The approval of Sorafenib in 2005 for advanced renal cell carcinoma ushered in a new class of targeted cancer therapies.[4] Its success led to the development of structurally similar compounds, such as Regorafenib (Stivarga) , which differs from Sorafenib only by a single fluorine atom and has a distinct kinase inhibition profile.[5]

Quantitative Bioactivity Data

The development of both herbicides and pharmaceuticals relies on the quantitative assessment of a compound's activity. The tables below summarize inhibitory concentrations for representative series of substituted ureas against their respective targets.

Herbicidal Activity of Phenylurea Derivatives

The following table presents the half-maximal inhibition concentration (IC₅₀) values for various phenylurea herbicides, demonstrating their potency in immunoassays, which correlates with their herbicidal action.

| Compound | Chemical Name | IC₅₀ (µg/L) |

| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | 12.3 |

| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 25.1 |

| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | 17.5 |

| Metoxuron | 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea | 8.8 |

| Chlortoluron | 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | 16.2 |

| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | 40.5 |

| Fenuron | 1,1-dimethyl-3-phenylurea | 920.7 |

| Metobromuron | 3-(4-bromophenyl)-1-methoxy-1-methylurea | 9.4 |

| Monolinuron | 3-(4-chlorophenyl)-1-methoxy-1-methylurea | 7.9 |

| Buturon | 3-(4-chlorophenyl)-1-methyl-1-(1-methylprop-2-ynyl)urea | 1.7 |

| Neburon | 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea | 21.6 |

| Siduron | 1-(2-methylcyclohexyl)-3-phenylurea | 235.5 |

| Data sourced from an indirect competitive enzyme-linked immunosorbent assay (icELISA) study.[6] |

Kinase Inhibitory Activity of Substituted Urea Derivatives

The tables below show the IC₅₀ values for various substituted urea derivatives against key oncological kinase targets, VEGFR-2 and Raf-1.

Table 2: VEGFR-2 Kinase Inhibition

| Compound ID | Structure (R-group modification) | VEGFR-2 IC₅₀ (nM) |

| Sorafenib | (Reference) | 90 |

| Cabozantinib | (Complex quinoline ether) | 0.035 |

| Pazopanib | (Indazolyl pyrimidine) | 30 |

| Fruquintinib | (Substituted quinoline) | 35 |

| KRN 633 | (Substituted quinazoline) | 160 |

| 21b | Thieno[2,3-d]pyrimidine core | 33.4 |

| 21c | Thieno[2,3-d]pyrimidine core | 47.0 |

| 21e | Thieno[2,3-d]pyrimidine core | 21 |

| Data compiled from multiple sources for comparison.[1][7] |

Table 3: Raf-1 Kinase Inhibition

| Compound ID | Structure (Modification from Sorafenib) | Raf-1 IC₅₀ (nM) |

| Sorafenib | (Reference) | 6 |

| 11c | Trifluoromethyl imidazolyl group | 3.2 |

| 11d | Trifluoromethyl imidazolyl group | 4.5 |

| 11p | Trifluoromethyl imidazolyl group | 5.1 |

| Data sourced from a study on novel bis-aryl ureas.[8][9] |

Key Experimental Protocols

The synthesis of substituted ureas typically involves the reaction of an isocyanate with an amine. Below are representative protocols for the preparation of key historical and modern compounds.

Synthesis of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron)

This two-step protocol involves the initial formation of an isocyanate from an aniline, followed by reaction with an amine.

Step 1: Preparation of 3,4-dichlorophenyl isocyanate

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add triphosgene and a solvent such as toluene.

-

Prepare a separate solution of 3,4-dichloroaniline and a non-nucleophilic base (e.g., triethylamine) in toluene.

-

Cool the triphosgene solution to 0-5 °C using an ice-water bath.

-

Slowly add the 3,4-dichloroaniline solution to the cooled triphosgene solution over 30-35 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to reflux for 3-6 hours.

-

Filter the reaction mixture to remove any solids.

-

Purify the filtrate via vacuum distillation to yield 3,4-dichlorophenyl isocyanate.

Step 2: Synthesis of Diuron

-

Dissolve the prepared 3,4-dichlorophenyl isocyanate in a suitable solvent like toluene.

-

Warm the solution to 45-70 °C.

-

Bubble dry dimethylamine gas through the solution until the pH of the system reaches 8-9.

-

Maintain the reaction at 65 °C with stirring for 2 hours.

-

Cool the mixture and collect the resulting precipitate by suction filtration.

-

Dry the solid product to obtain Diuron.

Synthesis of Sorafenib

The synthesis of Sorafenib is a multi-step process. The final key step involves the formation of the urea linkage.

Final Step: Urea Formation to Yield Sorafenib

-

Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent such as dichloromethane to create "Solution 1".

-

In a separate vessel, dissolve the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, in dichloromethane to create "Solution 2".

-

Cool "Solution 1" to approximately 0 °C.

-

Add "Solution 2" dropwise to "Solution 1" while maintaining the temperature at around 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 70 hours.

-

Collect the precipitated product by suction filtration.

-

Wash the filter cake with dichloromethane and dry under reduced pressure to yield Sorafenib free base.

Note: For pharmaceutical use, the free base is often converted to a salt, such as Sorafenib Tosylate, by reacting it with p-toluenesulfonic acid in a suitable solvent system.[2]

Visualization of Pathways and Workflows

Understanding the mechanism of action and the process of discovery requires visualizing complex systems. The following diagrams, rendered using the DOT language, illustrate a key signaling pathway targeted by urea-based drugs and a general workflow for their synthesis and evaluation.

Signaling Pathways Targeted by Sorafenib

Sorafenib exerts its anticancer effects by inhibiting multiple protein kinases, primarily targeting the Raf/MEK/ERK pathway involved in cell proliferation and the VEGFR pathway involved in angiogenesis (the formation of new blood vessels that supply tumors).

General Experimental Workflow for Substituted Urea Discovery

The process of developing novel substituted ureas, whether for agricultural or medicinal use, follows a structured workflow from initial design to final product evaluation.

Conclusion and Future Outlook

From a laboratory curiosity that redefined chemistry to indispensable tools in global food production and the fight against cancer, substituted ureas have demonstrated remarkable versatility and impact. Their history is a testament to the power of scaffold-based discovery and iterative optimization. The journey from Monuron to Sorafenib highlights a clear progression in scientific sophistication: from broad-spectrum biological activity to highly specific, mechanism-based molecular targeting.

Future research in this area will likely focus on several key fronts. In agrochemicals, the challenge lies in developing next-generation herbicides with novel modes of action to combat resistance, alongside improved environmental profiles. In pharmaceuticals, the urea scaffold will continue to be a mainstay in kinase inhibitor design, with efforts geared towards achieving greater selectivity, overcoming drug resistance, and exploring its potential in modulating other target classes. The principles of rational design, guided by quantitative data and a deep understanding of biological pathways, will ensure that the legacy of Wöhler's "curious crystallized material" continues to drive innovation for decades to come.

References

- 1. Suramin sodium synthesis - chemicalbook [chemicalbook.com]

- 2. Suramin - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. propel.umass.edu [propel.umass.edu]

- 7. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]- 1 H-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into Fluoro-Substituted Ureas: A Technical Guide for Drug Development Professionals

An in-depth exploration of the conformational landscapes, electronic properties, and biological interactions of fluoro-substituted ureas through the lens of computational chemistry.

Introduction

Fluoro-substituted ureas represent a privileged scaffold in modern drug discovery, exhibiting a wide spectrum of biological activities, including potent kinase inhibition relevant to oncology and inflammatory diseases. The introduction of fluorine atoms can profoundly influence the physicochemical properties of these molecules, modulating their conformation, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the structure-property relationships of fluoro-substituted ureas, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging computational chemistry, we can gain a deeper understanding of the subtle interplay of forces that govern the behavior of these fascinating molecules, thereby accelerating the design of next-generation therapeutics.

Theoretical and Computational Methodologies

The theoretical investigation of fluoro-substituted ureas predominantly employs quantum mechanical methods, with Density Functional Theory (DFT) being the most widely used approach. DFT offers a favorable balance between computational cost and accuracy for studying the electronic structure and properties of molecules of this size.

Key Experimental Protocols Cited

Detailed methodologies for the key theoretical experiments cited in this guide are outlined below, providing a reproducible framework for further investigation.

1. Geometry Optimization and Conformational Analysis:

-

Objective: To determine the stable three-dimensional structures and relative energies of different conformers.

-

Protocol:

-

Initial molecular structures of the fluoro-substituted ureas are constructed using a molecular modeling program.

-

Geometry optimization is performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X.

-

A variety of basis sets are employed to describe the atomic orbitals, with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) being common for initial optimizations. For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ, are utilized.

-

To explore the potential energy surface and identify all stable conformers, a conformational search is often performed. This can involve systematic rotation around flexible bonds or using molecular dynamics simulations.

-

The energies of the optimized conformers are calculated to determine their relative stabilities.

-

2. Vibrational Frequency Analysis:

-

Objective: To calculate the vibrational frequencies and modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

-

Protocol:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

The calculation yields the harmonic vibrational frequencies. These are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.

-

The calculated vibrational modes are analyzed to assign specific atomic motions to each frequency.

-

3. Calculation of Physicochemical Properties:

-

Objective: To compute various electronic and physicochemical properties that are relevant to drug action.

-

Protocol:

-

Properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO and LUMO) are calculated from the optimized geometry.

-

The HOMO-LUMO energy gap is used as an indicator of chemical reactivity and stability.

-

The MEP is visualized to identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

-

Rotational barriers around key chemical bonds are calculated by performing a series of constrained geometry optimizations at different dihedral angles.

-

Workflow for Theoretical Characterization

The logical flow of a typical theoretical study on a fluoro-substituted urea is depicted below.

Quantitative Data from Theoretical Studies

Theoretical calculations provide a wealth of quantitative data that can be used to understand and predict the behavior of fluoro-substituted ureas. The following tables summarize key calculated parameters for representative molecules.

Table 1: Calculated Molecular Geometry of N,N'-Bis(4-fluorophenyl)urea

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N | 1.38 | ||

| N-C (aryl) | 1.42 | ||

| C-F | 1.35 | ||

| N-C-N | 115.2 | ||

| C-N-C (aryl) | 125.8 | ||

| C-N-H | 117.1 | ||

| F-C-C-C | 180.0 | ||

| C-N-C-N | 179.8 |

Data derived from crystallographic and DFT studies, providing a baseline for understanding the core urea structure.

Table 2: Calculated Rotational Barriers for Substituted Ureas

| Molecule | Rotational Bond | Method | Barrier (kcal/mol) |

| Phenylurea | C(sp2)-N | MP2/aug-cc-pVDZ | 9.4 |

| Phenylurea | N-C(aryl) | MP2/aug-cc-pVDZ | 2.4[1] |

| Methylurea | C(sp2)-N | B3LYP/DZVP2 | 8.6 |

| Ethylurea | C(sp2)-N | B3LYP/DZVP2 | 8.8 |

These values highlight the energetic cost of conformational changes, which is crucial for receptor binding.[1]

Table 3: Calculated Vibrational Frequencies for N,N'-Bis(pentafluorophenyl)urea Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3340 |

| C=O Stretch | 1680 | 1675 |

| N-H Bend | 1550 | 1545 |

| C-N Stretch | 1320 | 1315 |

A strong correlation between calculated and experimental frequencies validates the computational model.

Biological Relevance and Signaling Pathways

Fluoro-substituted ureas have emerged as a significant class of kinase inhibitors. Their mechanism of action often involves the urea moiety forming key hydrogen bonds with the hinge region of the kinase domain, while the fluorinated phenyl rings occupy hydrophobic pockets. A prominent example is the inhibition of the Raf-MEK-ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer.

The ERK/MAPK Signaling Pathway and Urea-Based Inhibitors

The diagram below illustrates the canonical ERK/MAPK signaling cascade and the inhibitory action of a generic urea-based kinase inhibitor.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of (4-Fluoroanilino)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (4-Fluoroanilino)urea, also known as 1-(4-fluorophenyl)urea. This compound is a key intermediate in the development of various pharmaceuticals, notably in the realms of oncology and anti-inflammatory therapies. This document consolidates available data on its properties, synthesis, and biological relevance, presenting it in a structured format for easy reference and application in a research and development setting.

Physicochemical Properties

This compound is a solid, appearing as a white to almost white powder or crystal.[1] Its fundamental properties are summarized in the table below. While a boiling point is not definitively reported, substituted ureas often decompose at elevated temperatures.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇FN₂O | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Melting Point | 178 - 182 °C | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| pKa (Predicted) | 13.98 ± 0.70 | |

| Solubility | Slightly soluble in water. |

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known functional groups present in the molecule.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring, with characteristic splitting patterns influenced by the fluorine atom and their positions on the ring. Signals for the amine protons of the urea linkage would also be present, likely as broad singlets.

-

¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon of the urea group and the carbons of the fluorophenyl ring. The carbon atoms bonded to or near the fluorine atom would exhibit characteristic coupling (C-F coupling).

-

FTIR: The infrared spectrum will prominently feature absorption bands corresponding to N-H stretching vibrations of the amine and amide groups (typically in the 3200-3500 cm⁻¹ region). A strong absorption band for the C=O (carbonyl) stretching of the urea moiety is expected around 1650-1700 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.14 g/mol ). Fragmentation patterns would likely involve cleavage of the urea linkage and fragmentation of the fluorophenyl ring.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and widely applicable method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine.[2][3] The synthesis of this compound can be logically achieved by reacting 4-fluorophenyl isocyanate with ammonia or by reacting phenyl isocyanate with 4-fluoroaniline. A more common laboratory-scale synthesis would involve the reaction of 4-fluoroaniline with a source of the carbamoyl group.

One general procedure for the synthesis of a related phenylurea derivative involves the following steps, which can be adapted for the synthesis of this compound:

General Synthetic Procedure for Phenylurea Derivatives: A solution of the corresponding aniline (in this case, 4-fluoroaniline) in a suitable solvent (e.g., dichloromethane) is treated with an aryl isocyanate at room temperature. The reaction is typically stirred for several hours. The resulting product can then be isolated by filtration and purified by recrystallization from an appropriate solvent, such as isopropanol.[4]

Another adaptable one-step synthesis method involves a carbonylation reaction using triphosgene in the presence of a tertiary amine, followed by the addition of the desired aniline.[3]

Below is a logical workflow for a potential synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

This compound serves as a crucial building block in medicinal chemistry, particularly in the design of enzyme inhibitors and modulators of signaling pathways implicated in cancer.[1]

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Phenylurea derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2][5] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the proliferation and function of T-cells, thereby promoting immune tolerance and allowing the tumor to evade the host's immune response. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.[2]

The diagram below illustrates the role of IDO1 in tumor immune evasion and its inhibition by phenylurea derivatives.

Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways

Derivatives of diaryl urea have also been investigated as inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are critical in the development and progression of various cancers, including breast cancer.[6][7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, leading to uncontrolled cell division and resistance to apoptosis.[8]

-

Hedgehog Pathway: The Hh pathway is crucial during embryonic development and is often dysregulated in cancer, where it can promote tumor growth, self-renewal of cancer stem cells, and metastasis.[6]

The crosstalk between these two pathways contributes to tumor progression and drug resistance. Therefore, dual inhibition of both pathways is an attractive therapeutic strategy. The diagram below provides a simplified representation of these interconnected pathways and the potential points of inhibition by urea derivatives.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a versatile intermediate in the synthesis of bioactive molecules. Its physical and chemical properties make it suitable for a range of chemical transformations. The biological importance of its derivatives, particularly as inhibitors of key cancer-related pathways such as IDO1, PI3K/Akt/mTOR, and Hedgehog, underscores the value of this compound in drug discovery and development. Further research to fully elucidate its spectral characteristics and optimize its synthesis will be beneficial for its broader application in the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | C20H17FN2O | CID 788241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea (C13H10ClFN2O) [pubchemlite.lcsb.uni.lu]

- 7. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN100396661C - Preparation of fluorinated aniline - Google Patents [patents.google.com]

(4-Fluoroanilino)urea: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (4-Fluoroanilino)urea, focusing on its solubility and stability. Understanding these parameters is critical for the successful development of this compound into a viable pharmaceutical product. This document outlines key experimental protocols and data presentation strategies to guide research and development efforts.

Executive Summary

This compound, a derivative of urea, is a compound of interest in pharmaceutical research. Its journey from a promising lead molecule to a marketable drug is contingent upon a thorough understanding of its solubility and stability. These characteristics influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final product. While specific public data on this compound is limited, this guide provides a robust framework for its characterization based on the known properties of urea and its derivatives, as well as established industry guidelines for pharmaceutical testing.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Based on the general characteristics of urea and related compounds, the solubility of this compound is expected to vary significantly across different solvent systems. Urea itself is highly soluble in water due to its ability to form extensive hydrogen bonds, and it also shows solubility in polar organic solvents like ethanol and methanol.[1][2][3] Conversely, it is poorly soluble in non-polar organic solvents such as ether and chloroform.[2] The introduction of the 4-fluorophenyl group is likely to decrease aqueous solubility compared to urea due to the hydrophobic nature of the aromatic ring.

Recommended Solvents for Solubility Screening

A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents. The following table outlines a recommended starting point for solubility screening.

| Solvent System | Rationale |

| Purified Water | Essential for understanding aqueous solubility and dissolution characteristics. |

| pH Buffers (pH 2, 4.5, 6.8, 7.4) | To assess the impact of pH on solubility, mimicking physiological conditions. |

| 0.1 N HCl | Simulates gastric fluid. |

| 0.9% NaCl (Saline) | An isotonic solution relevant for parenteral formulations. |

| Ethanol | A common co-solvent in pharmaceutical formulations. |

| Methanol | A polar organic solvent for initial characterization. |

| Propylene Glycol | A common vehicle for oral and topical formulations. |

| Polyethylene Glycol (e.g., PEG 400) | A widely used excipient to enhance solubility. |

| Dimethyl Sulfoxide (DMSO) | A strong organic solvent, often used for initial stock solutions. |

| Acetone | A less polar organic solvent for broader characterization. |

Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (as listed above)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method

-

pH meter

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) to allow for equilibration. A minimum of 24-48 hours is recommended.

-

After equilibration, visually inspect the vials to ensure an excess of solid remains.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Express the solubility in mg/mL or µg/mL.

The following diagram illustrates the workflow for this experimental protocol.

References

Methodological & Application

Application Notes and Protocols: (4-Fluoroanilino)urea as a Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoroanilino)urea, also known as 1-(4-fluorophenyl)urea, is a versatile chemical intermediate of significant interest in the field of drug discovery and medicinal chemistry. Its structure, featuring a urea moiety linked to a fluorinated phenyl ring, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The urea functional group is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets, thereby enhancing drug-receptor interactions.[1][2] The incorporation of a fluorine atom can improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3] These characteristics make this compound a crucial building block in the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.[4]

Applications in Drug Discovery

The this compound moiety is a common feature in a variety of potent and selective inhibitors of key cellular signaling pathways implicated in disease. Its derivatives have shown significant promise as:

-

Kinase Inhibitors: A substantial number of clinically approved and investigational kinase inhibitors incorporate the diaryl urea scaffold, where this compound can serve as a foundational component. These compounds often target kinases involved in angiogenesis, cell proliferation, and inflammation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6] The unique hydrogen bonding capabilities of the urea group are critical for their interaction with the kinase hinge region.[1][7]

-

Anticancer Agents: By targeting key kinases in oncogenic pathways, derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines.[5][8] The development of multi-kinase inhibitors from this scaffold offers the potential for broader therapeutic efficacy.

-

Anti-inflammatory Agents: The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[1] this compound derivatives have been explored as inhibitors of this pathway for the treatment of chronic inflammatory diseases.

-

Antimicrobial Agents: Recent studies have also highlighted the potential of urea derivatives as antimicrobial agents, suggesting another avenue for the application of this versatile intermediate.

Quantitative Data of this compound Derivatives

The following tables summarize the biological activity of various drug molecules and experimental compounds that feature the (4-fluorophenyl)urea core structure. This data is compiled from various research publications and is intended for comparative analysis.

Table 1: Kinase Inhibitory Activity of Selected Diaryl Urea Derivatives

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Sorafenib | VEGFR-2, PDGFR-β, c-Raf | 90, 58, 6 | [3](9--INVALID-LINK-- |

| Regorafenib | VEGFR-2, TIE-2, c-Kit | 4.2, 40, 7 | [8](--INVALID-LINK--) |

| Lenvatinib | VEGFR-2, FGFR1, PDGFRβ | 4, 32, 5.4 | [3](--INVALID-LINK--) |

| Compound 19i | EGFR, VEGFR-2 | 1, 79 | [10](--INVALID-LINK--) |

| Compound 19j | EGFR, VEGFR-2 | 78, 14 | [10](--INVALID-LINK--) |

| Compound 19l | EGFR, VEGFR-2 | 51, 14 | [10](--INVALID-LINK--) |

Table 2: Antiproliferative Activity of Diaryl Urea Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 6a | HT-29 (Colon) | 15.28 | [7](--INVALID-LINK--) |

| Compound 6a | A549 (Lung) | 2.566 | [7](--INVALID-LINK--) |

| Compound 7d | A549 (Lung) | >100 | [10](--INVALID-LINK--) |

| Compound 8d | A549 (Lung) | 8.2 | [10](--INVALID-LINK--) |

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol describes a general method for the synthesis of the this compound intermediate via the reaction of 4-fluoroaniline with a cyanate salt.

Materials:

-

4-fluoroaniline

-

Sodium cyanate or Potassium cyanate

-

Glacial acetic acid

-

Water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in a mixture of glacial acetic acid and water.

-

To this solution, add a solution of sodium cyanate (1.1 equivalents) in water dropwise with constant stirring.

-

Heat the reaction mixture at 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum. Characterize the final product by NMR and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of N-Aryl-N'-(4-fluorophenyl)urea Derivatives

This protocol outlines the synthesis of diaryl urea derivatives starting from the this compound intermediate by reacting it with various isocyanates.

Materials:

-

This compound

-

Aryl isocyanate (various substituted)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a dry, inert atmosphere flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

To this solution, add the desired aryl isocyanate (1 equivalent) dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

-

Characterize the final N-Aryl-N'-(4-fluorophenyl)urea derivatives by NMR, mass spectrometry, and melting point determination.

Visualizations

Signaling Pathways

Caption: VEGFR2 Signaling Pathway and Inhibition.

Caption: p38 MAPK Signaling Pathway and Inhibition.

Experimental Workflows

Caption: Synthesis and Derivatization Workflow.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. google.com [google.com]

- 10. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application of (4-Fluoroanilino)urea in Agrochemical Synthesis: Detailed Notes and Protocols

(4-Fluoroanilino)urea , also known as 1-(4-fluorophenyl)urea, is a versatile chemical intermediate with significant applications in the development of modern agrochemicals. Its incorporation into molecular structures can enhance the efficacy and stability of active ingredients, particularly in herbicides and fungicides. The presence of the fluorine atom often increases the biological activity of the resulting agrochemical. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing this compound and its direct precursors.

Overview of Agrochemical Applications

This compound and its derivatives are primarily used in the synthesis of two major classes of agrochemicals:

-

Phenylurea Herbicides: This class of herbicides acts by inhibiting photosynthesis in target weed species. The this compound moiety can serve as a key building block for these compounds.

-

Pyrazole Fungicides: Many modern fungicides are based on a pyrazole core structure. This compound and its precursor, 4-fluoroaniline, are important starting materials for the synthesis of these highly effective fungal growth inhibitors.

The fluorine substitution on the phenyl ring is a critical feature, as it can significantly modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which in turn affects its uptake, transport, and ultimately its biological activity in the target pest.

Synthesis of Phenylurea Herbicides

A common route for the synthesis of phenylurea herbicides involves the reaction of a substituted aniline with an isocyanate. In the context of this compound, it can be either a final product or an intermediate, depending on the synthetic strategy. A more direct route to substituted phenylurea herbicides involves the reaction of 4-fluorophenyl isocyanate with various amines.

General Synthesis Pathway for Phenylurea Herbicides

The synthesis of N-aryl-N'-(4-fluorophenyl)urea derivatives typically follows the reaction of 4-fluorophenyl isocyanate with a primary or secondary amine. This reaction is generally high-yielding and proceeds under mild conditions.

Caption: General synthesis of N-Aryl-N'-(4-fluorophenyl)urea herbicides.

Experimental Protocol: Synthesis of a Generic N-Aryl-N'-(4-fluorophenyl)urea Herbicide

This protocol describes a general procedure for the synthesis of a phenylurea herbicide from 4-fluorophenyl isocyanate and a generic amine.

Materials:

-

4-Fluorophenyl isocyanate

-

Substituted amine (e.g., cyclopropylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (optional, as a base)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted amine (1.0 eq) in the anhydrous solvent.

-

To this stirred solution, add 4-fluorophenyl isocyanate (1.0 eq) dropwise at room temperature. If the amine is used as a salt, add triethylamine (1.1 eq) to the amine solution before the addition of the isocyanate.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-aryl-N'-(4-fluorophenyl)urea.

-

The structure of the final product should be confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, and Mass Spectrometry).

Synthesis of Pyrazole Fungicides

This compound's precursor, 4-fluoroaniline, is a crucial starting material for the synthesis of a wide range of pyrazole carboxamide fungicides. These fungicides are known to be potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

General Synthesis Pathway for Pyrazole Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides often involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline, in this case, 4-fluoroaniline.